molecular formula C14H16N6 B6446351 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2640961-07-3

4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B6446351
CAS No.: 2640961-07-3
M. Wt: 268.32 g/mol
InChI Key: QRUFZBQEQUXSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound featuring a pyrazole core linked to a pyrazolo[1,5-a]pyrazine moiety via an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving azetidine precursors and suitable reagents.

    Coupling Reactions: The final step involves coupling the pyrazolo[1,5-a]pyrazine core with the azetidine ring and the pyrazole moiety. This is typically achieved using palladium-catalyzed cross-coupling reactions or other suitable coupling methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine moiety, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrazolo[1,5-a]pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, offering new avenues for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.

    Pyrazolo[3,4-d]pyrimidines: Known for their potential as kinase inhibitors, these compounds are structurally related and offer insights into the activity of 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole.

    Azetidine Derivatives: Compounds containing the azetidine ring are of interest due to their unique chemical properties and biological activities.

Uniqueness

What sets this compound apart is its combination of the pyrazole, pyrazolo[1,5-a]pyrazine, and azetidine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-11-6-17-19(7-11)10-12-8-18(9-12)14-13-2-3-16-20(13)5-4-15-14/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUFZBQEQUXSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.